molecular formula C8H8N2S B067000 6-Methylthieno[3,2-c]pyridin-4-amine CAS No. 184913-08-4

6-Methylthieno[3,2-c]pyridin-4-amine

Cat. No. B067000
CAS RN: 184913-08-4
M. Wt: 164.23 g/mol
InChI Key: SLYSHGDQYNGBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylthieno[3,2-c]pyridin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a thieno ring and a pyridine ring, making it an important building block for the synthesis of other compounds. In

Scientific Research Applications

6-Methylthieno[3,2-c]pyridin-4-amine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases, making it a potential candidate for the development of cancer therapeutics.

Mechanism Of Action

The mechanism of action of 6-Methylthieno[3,2-c]pyridin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the arrest of the cell cycle and ultimately results in cell death.
Biochemical and Physiological Effects
6-Methylthieno[3,2-c]pyridin-4-amine has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of certain bacteria. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 6-Methylthieno[3,2-c]pyridin-4-amine is its potential applications in various fields such as medicinal chemistry and microbiology. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-Methylthieno[3,2-c]pyridin-4-amine. One of the major areas of research is the development of novel cancer therapeutics based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurology and microbiology. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for various applications.
Conclusion
In conclusion, 6-Methylthieno[3,2-c]pyridin-4-amine is a heterocyclic amine that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with thiophene-2-carboxamide in the presence of a palladium catalyst. This compound has been extensively studied for its potential applications in medicinal chemistry, microbiology, and neurology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

properties

CAS RN

184913-08-4

Product Name

6-Methylthieno[3,2-c]pyridin-4-amine

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6-methylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C8H8N2S/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3,(H2,9,10)

InChI Key

SLYSHGDQYNGBDF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CS2)C(=N1)N

Canonical SMILES

CC1=CC2=C(C=CS2)C(=N1)N

synonyms

Thieno[3,2-c]pyridin-4-amine, 6-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 24 g of 4-(4-methoxybenzyl)amino-6-methylthieno[3,2-c]pyridine in 80 ml of trifluoroacetic acid was added 15 ml of concentrated sulfuric acid, and the mixture was stirred at ambient temperature for 30 minutes. The reaction mixture was poured into ice water, rendered alkaline by the addition of 28% ammonia water and extracted with chloroform. The extract was washed with water and saturated saline, dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel and recrystallized from chloroform/petroleum ether to give 15 g of the title compound as a white powder.
Name
4-(4-methoxybenzyl)amino-6-methylthieno[3,2-c]pyridine
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.